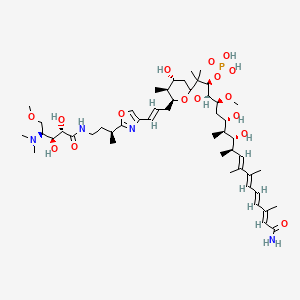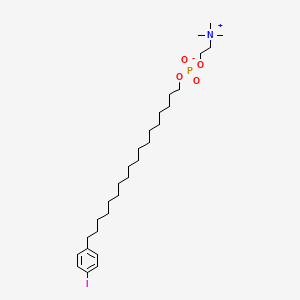
18-(p-Iodophenyl)octadecyl phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is structurally classified as an alkylphosphocholine . This compound is designed to target cancer cells selectively, making it a promising candidate for cancer therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CLR-1401 involves the iodination of 18-phenyl octadecyl phosphocholine. The reaction typically requires the use of iodine and a suitable oxidizing agent under controlled conditions to ensure the selective iodination of the phenyl ring.
Industrial Production Methods: Industrial production of CLR-1401 would likely involve large-scale iodination reactions, followed by purification processes such as chromatography to isolate the desired product. The production process must adhere to stringent quality control measures to ensure the purity and efficacy of the compound.
Chemical Reactions Analysis
Types of Reactions: CLR-1401 can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under specific conditions.
Reduction: The iodine substituent can be reduced to a less reactive form.
Substitution: The iodine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic reagents such as sodium azide or thiolates can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce various functionalized derivatives of CLR-1401.
Scientific Research Applications
CLR-1401 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: CLR-1401 is used as a model compound for studying the behavior of alkylphosphocholines in various chemical reactions.
Biology: It is employed in research to understand the selective uptake and retention of phospholipid ethers by cancer cells.
Industry: The compound’s unique properties make it useful in the development of targeted drug delivery systems and diagnostic agents.
Mechanism of Action
The mechanism of action of CLR-1401 involves its selective uptake and retention by cancer cells. This selectivity is attributed to the interaction of CLR-1401 with lipid raft regions of the plasma membrane, which are enriched in cancer cells . Once inside the cancer cells, CLR-1401 can deliver therapeutic agents directly to the cytosol, minimizing damage to normal tissues.
Comparison with Similar Compounds
CLR-1501: A fluorescently labeled analog of CLR-1401 used for cancer cell-selective fluorescence imaging.
CLR-1502: Another analog used for similar purposes in cancer detection.
Uniqueness of CLR-1401: CLR-1401 stands out due to its specific design for selective uptake by cancer cells, making it a valuable tool in both therapeutic and diagnostic applications. Its ability to target lipid rafts in cancer cell membranes provides a unique mechanism of action that distinguishes it from other compounds in its class.
Properties
CAS No. |
208986-26-9 |
|---|---|
Molecular Formula |
C29H53INO4P |
Molecular Weight |
637.6 g/mol |
IUPAC Name |
18-(4-iodophenyl)octadecyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C29H53INO4P/c1-31(2,3)25-27-35-36(32,33)34-26-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-28-21-23-29(30)24-22-28/h21-24H,4-20,25-27H2,1-3H3 |
InChI Key |
ZOAIEFWMQLYMTF-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)I |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)I |
Synonyms |
18-(4-iodophenyl)octadecylphosphocholine NM 404 NM-404 NM404 cpd |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



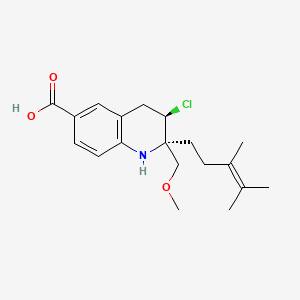
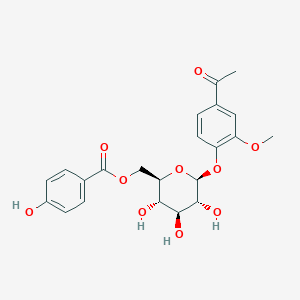

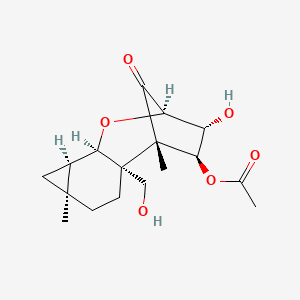

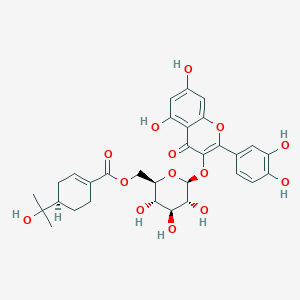
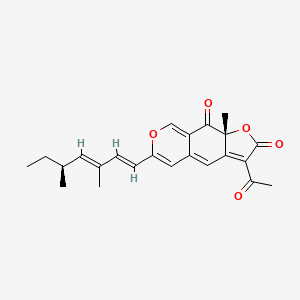
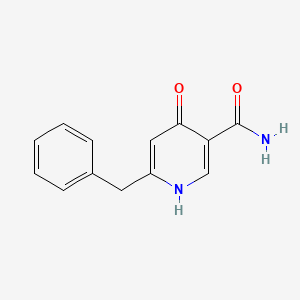
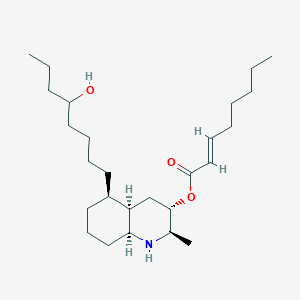
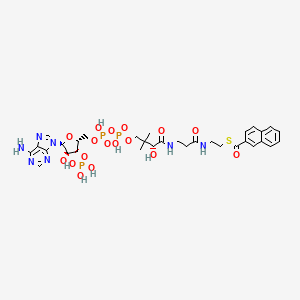

![[Mo(CO)Cp2]](/img/structure/B1246116.png)
